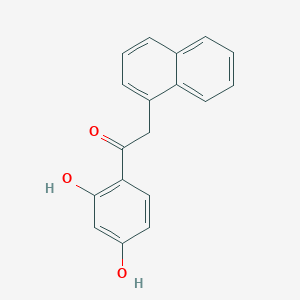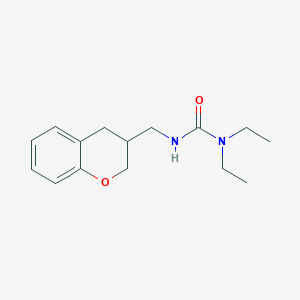
N'-(3,4-dihydro-2H-chromen-3-ylmethyl)-N,N-diethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related chromene derivatives involves multi-component reactions, condensation, and redox reactions, providing high yields and demonstrating the versatility of chromene chemistry. For example, the redox reaction of 2-trifluoromethylchromones with ethyl mercaptoacetate yields dihydrothieno[2,3-c]chromen-4-ones, showcasing the reactive nature of chromene derivatives (Sosnovskikh, Usachev, Sevenard, & Röschenthaler, 2003). Additionally, one-pot synthesis methods have been developed for dihydropyrano[3,2-c]chromene derivatives using catalytic amounts of thiourea dioxide, highlighting efficient and eco-friendly approaches (Mansoor, Logaiya, Aswin, & Sudhan, 2015).
Molecular Structure Analysis
The molecular structure of chromene derivatives reveals insights into their stability and reactivity. For instance, crystal and molecular structure analyses of chromene compounds provide details on bond lengths, angles, and conformations, which are crucial for understanding their chemical behavior (Ashraf, Gainsford, & Kay, 2012).
Chemical Reactions and Properties
Chromene derivatives participate in a variety of chemical reactions, including cycloadditions, Mannich type reactions, and multi-component syntheses. These reactions not only expand the functional group diversity of chromene compounds but also enhance their utility in synthetic chemistry. For example, the Mannich type reaction in the synthesis of 3-((aryl)(diethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives illustrates the potential of chromene derivatives in organic synthesis (Zahiri & Mokhtary, 2015).
Physical Properties Analysis
The physical properties of chromene derivatives, such as melting points, solubility, and crystalline structure, are pivotal for their application in material science and pharmaceuticals. These properties are influenced by the molecular structure and substitution patterns on the chromene core.
Chemical Properties Analysis
The chemical properties of chromene derivatives, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are defined by their functional groups and molecular geometry. Studies on the reactivity descriptors and molecular docking provide insights into their potential as effective drugs, showcasing the versatility of chromene compounds in medicinal chemistry (Yadav, Kumar, Kumar, Brahmachari, & Misra, 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(3,4-dihydro-2H-chromen-3-ylmethyl)-1,1-diethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-17(4-2)15(18)16-10-12-9-13-7-5-6-8-14(13)19-11-12/h5-8,12H,3-4,9-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSVINMUGDXRQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NCC1CC2=CC=CC=C2OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3,4-dihydro-2H-chromen-3-ylmethyl)-N,N-diethylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5629454.png)
![2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide](/img/structure/B5629471.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]piperidine](/img/structure/B5629472.png)
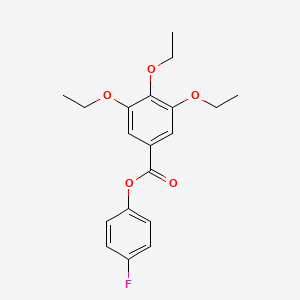

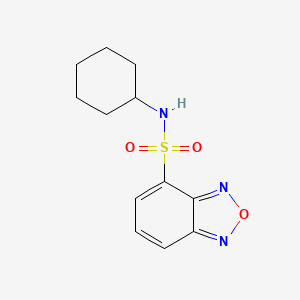
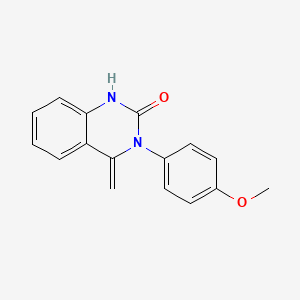
![(3R*,4R*)-1-[3-(methoxymethyl)benzoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5629507.png)
![3-methoxy-1-{2-[(8-syn)-8-methoxy-3-azabicyclo[3.2.1]oct-3-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5629513.png)
![1-[3-(2,3-dihydro-1-benzofuran-7-yl)-4-morpholin-4-ylphenyl]ethanone](/img/structure/B5629515.png)
![1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-2-imino-3-phenyl-4-imidazolidinone](/img/structure/B5629522.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[3-(methylthio)propanoyl]piperidine](/img/structure/B5629531.png)
![(1S*,5R*)-6-(3-methylbut-2-en-1-yl)-3-[3-(1H-pyrazol-1-yl)benzyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5629540.png)
